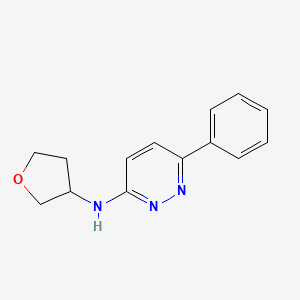![molecular formula C11H14ClN3O2S B5971370 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTB or Metabolite 1, and it is primarily used in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves the inhibition of various enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide depend on the target cells and the concentration of the compound used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial and fungal cells, it has been found to inhibit cell growth and disrupt cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide in lab experiments is its potential applications in cancer research and the development of new antibiotics. However, one of the limitations of using this compound is its toxicity, which can be harmful to both the target cells and the researchers handling the compound.
Zukünftige Richtungen
There are several future directions related to 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One of the potential directions is the development of new cancer drugs based on the structure of this compound. Another direction is the study of the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, the use of this compound in the development of new antibiotics and antifungal agents is another potential direction for future research.
Synthesemethoden
The synthesis of 2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves the reaction of 3-chlorophenol with propionyl chloride followed by the reaction of the resulting product with N-methylhydrazinecarbothioamide. The final product is obtained after purification using various techniques such as chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been extensively studied in the field of biochemistry and pharmacology. It has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenoxy)propanoylamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCJIQQWRHSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5971301.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5971304.png)
![5-[1,1-dimethyl-2-(4-morpholinyl)ethyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5971305.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971315.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5971324.png)
![3-(4-fluorophenyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971332.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)
![N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5971353.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)